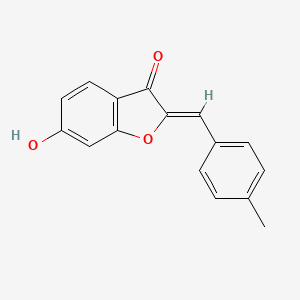

(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one

描述

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound is systematically named as (2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one , reflecting its core benzofuranone scaffold with specific substituents. The Z configuration denotes the synperiplanar arrangement of the substituents across the C=N double bond in the benzylidene moiety, distinguishing it from the E -isomer.

Key structural features include:

- Benzofuranone core : A fused bicyclic system with a ketone group at position 3.

- 6-Hydroxy group : A hydroxyl substituent attached to the aromatic ring.

- 4-Methylbenzylidene substituent : A styryl group derived from 4-methylbenzaldehyde, forming a conjugated enone system.

The Z configuration is critical for stabilizing the planar π-system through conjugation, as evidenced by its prevalence in related aurones.

Molecular Formula and Weight Analysis

The molecular formula is C₁₆H₁₂O₃ , with an average molecular weight of 252.26 g/mol (Table 1).

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₁₂O₃ | |

| Molecular weight | 252.26 g/mol | |

| Monoisotopic mass | 252.078644 Da | |

| SMILES | CC1=CC=C(/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)C=C1 |

|

| InChIKey | WPHKUMCSOVGQCK-GDNBJRDFSA-N |

Crystallographic Data and Conformational Studies

No experimental crystallographic data (e.g., X-ray diffraction) is currently available for this compound. However, computational models and analogs provide insights into its conformation:

- Planar Enone System : The benzylidene group adopts a coplanar arrangement with the benzofuranone ring, enabling extended π-conjugation.

- Hydrogen Bonding : The 6-hydroxy group may participate in intramolecular or intermolecular hydrogen bonding, though this remains unverified.

- Conformational Flexibility : The methyl group on the benzylidene substituent likely occupies a position perpendicular to the aromatic ring to minimize steric hindrance.

For comparison, the related ferrocenyl aurone (CCDC 787468) exhibits a planar Z configuration, supporting the proposed geometry.

Comparative Analysis with Benzofuranone Derivatives

The compound shares structural motifs with other benzofuranone derivatives but differs in substituent patterns (Table 2).

Key Observations :

- Substituent Effects : The 6-hydroxy group increases polarity compared to methoxy-substituted analogs (e.g., CID 908474).

- Scaffold Complexity : The benzylidene moiety adds aromaticity and π-conjugation, distinguishing it from simpler benzofuranones like 4-methylbenzofuran.

- Isomerism : The Z configuration is less common than E in synthetic aurones, though both are biologically active.

Structure

3D Structure

属性

IUPAC Name |

(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)8-15-16(18)13-7-6-12(17)9-14(13)19-15/h2-9,17H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQCDLLIKNSZHL-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 6-oxo-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one.

Reduction: Formation of 6-hydroxy-2-(4-methylbenzyl)-1-benzofuran-3(2H)-one.

Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

科学研究应用

Chemistry

The compound serves as a valuable building block in organic synthesis. Its structural features allow it to be used in the development of more complex molecules. For instance, derivatives of benzofuran are often synthesized using this compound as a precursor, facilitating the exploration of new chemical entities with varied properties .

Biology

Research indicates that (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one exhibits significant biological activity. Preliminary studies have suggested its potential as:

- Antimicrobial Agent : The compound has shown promising antibacterial properties against various pathogens. For example, studies have reported minimum inhibitory concentrations (MIC) ranging from 46.9 μg/mL to 93.7 μg/mL against multi-drug resistant bacteria .

- Anticancer Activity : Investigations into the cytotoxic effects of this compound on human cancer cell lines have indicated potential therapeutic benefits. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, although further research is needed to fully elucidate its mechanisms of action .

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Drug Development : Given its biological activities, the compound is being considered for development into pharmaceuticals aimed at treating infections and cancers. Its interactions with specific molecular targets could lead to the design of novel therapeutic agents .

Case Study 1: Antimicrobial Activity

In a study published in the International Journal of Molecular Sciences, researchers evaluated the antimicrobial efficacy of this compound against clinical strains of bacteria. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential use as an alternative treatment for antibiotic-resistant infections .

Case Study 2: Anticancer Properties

A separate investigation assessed the cytotoxic effects of this compound on various human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while sparing healthy cells, highlighting its selective toxicity and potential as an anticancer drug candidate .

作用机制

The mechanism of action of (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways .

相似化合物的比较

Key Observations :

- Electron-donating groups (e.g., pyrrolidin-1-yl in 4e ) enhance yields, likely due to improved resonance stabilization during synthesis .

- Steric and electronic factors influence yields: 6x (25.7% yield) has bulky 3-methoxy and 4-hydroxy groups, whereas 6y (86.2% yield) adopts a less hindered substitution pattern .

Spectroscopic and Structural Insights

¹H NMR Shifts :

¹³C NMR Data :

Physicochemical Properties

*LogP estimated via fragment-based methods.

生物活性

(2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one, a compound belonging to the benzofuran family, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various biological activities, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 4-methylbenzaldehyde. The reaction is generally performed in the presence of a base, such as sodium hydroxide or potassium carbonate, in solvents like ethanol or methanol. The mixture is refluxed to ensure complete reaction and subsequently purified through recrystallization or column chromatography.

The precise mechanism of action for this compound remains partially understood. However, it is believed to interact with specific molecular targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of target molecules, leading to various biological effects, including antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. For instance, studies employing the oxygen radical absorbance capacity (ORAC) assay have demonstrated its ability to trap peroxyl radicals, highlighting its potential as a therapeutic agent against oxidative damage .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. In vitro studies have reported that it exhibits inhibitory effects against various bacterial strains and fungi. The mechanism appears to involve disruption of cellular antioxidation systems in pathogenic fungi, making it a candidate for further development as an antifungal agent .

Case Studies

- Antioxidant Efficacy : A study conducted on a series of benzofuran derivatives, including this compound, revealed that it significantly reduced lipid peroxidation in cellular models, suggesting its role as a potent antioxidant .

- Antimicrobial Testing : Another case study evaluated the compound's effectiveness against Candida species and reported a notable reduction in fungal growth at specific concentrations, indicating its potential as an antifungal treatment .

Data Table: Biological Activities Summary

常见问题

Q. What safety protocols are essential when handling this compound in the lab?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, following EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。